Cas no 2386770-03-0 (1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene)

1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
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- Inchi: 1S/C10H10F4O/c1-3-15-8-5-7(10(12,13)14)4-6(2)9(8)11/h4-5H,3H2,1-2H3
- InChI Key: WCVZEWXCRLKHIH-UHFFFAOYSA-N
- SMILES: C1(C)=CC(C(F)(F)F)=CC(OCC)=C1F
1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR023SVX-1g |
1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |
2386770-03-0 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR023SVX-250mg |
1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |
2386770-03-0 | 95% | 250mg |
$500.00 | 2025-02-13 |
1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene Related Literature
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
Additional information on 1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
Comprehensive Overview of 1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene (CAS No. 2386770-03-0)
1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene (CAS No. 2386770-03-0) is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both ethoxy and trifluoromethyl groups enhances its reactivity, making it a valuable intermediate in organic synthesis. Researchers are increasingly exploring its applications in the development of novel fluoro-organic compounds, particularly in the context of drug discovery and material science.
The compound's fluorinated benzene backbone is a key feature, as fluorination often improves metabolic stability and bioavailability in medicinal chemistry. This aligns with current trends in the pharmaceutical industry, where fluorinated building blocks are in high demand for designing next-generation therapeutics. A growing number of studies highlight the role of 1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene in optimizing lead compounds for diseases such as cancer and CNS disorders, addressing frequent search queries like "fluorinated compounds in drug development."
From a synthetic perspective, the ethoxy and methyl substituents on the benzene ring offer versatile sites for further functionalization. This flexibility makes the compound a popular choice for cross-coupling reactions and catalyzed transformations, topics frequently searched in academic and industrial chemistry forums. Its compatibility with palladium-catalyzed reactions and Suzuki-Miyaura couplings is particularly noteworthy, as these methods dominate modern organic synthesis workflows.
Environmental and regulatory considerations are also driving interest in 2386770-03-0. With increasing focus on green chemistry, researchers are investigating safer synthetic routes for fluorinated aromatics. Searches for "sustainable fluorination methods" and "eco-friendly benzene derivatives" reflect this shift. The compound's potential for low-toxicity applications positions it favorably in this evolving landscape, though thorough hazard assessments remain essential for industrial adoption.
Analytical characterization of 1-Ethoxy-2-fluoro-3-methyl-5-(trifluoromethyl)benzene typically involves advanced techniques like NMR spectroscopy (particularly 19F NMR) and mass spectrometry, addressing common questions about "fluorine NMR interpretation" and "mass spec analysis of fluorinated compounds." The distinct chemical shift patterns of its fluorine atoms serve as valuable diagnostic markers, a feature extensively documented in spectral databases.
In material science applications, the trifluoromethyl group contributes to enhanced thermal stability and electrochemical properties, making derivatives of this compound candidates for organic electronic materials. This connects to trending searches about "fluorinated materials for OLEDs" and "high-performance polymer additives." The compound's potential in liquid crystal formulations is another active research area, particularly for display technologies.
Supply chain dynamics for CAS 2386770-03-0 reflect broader market trends in fluorochemicals. Manufacturers are responding to growing demand by optimizing production scales while maintaining strict quality control standards—a concern frequently voiced in procurement discussions. Proper storage conditions (typically under inert atmosphere at low temperatures) and handling protocols are critical considerations that accompany technical specifications.
Future research directions for this compound likely involve expanding its utility in bioconjugation chemistry and prodrug design, areas generating substantial scientific inquiry. The compound's balanced lipophilicity (logP) and steric profile make it particularly interesting for medicinal chemistry optimization strategies, a subject of numerous recent publications and patent applications.
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